3-(3-Methylphenyl)-5-(3,4,5-triethoxyphenyl)-1,2,4-oxadiazole
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Overview
Description
3-(3-Methylphenyl)-5-(3,4,5-triethoxyphenyl)-1,2,4-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family This compound is characterized by the presence of an oxadiazole ring, which is a five-membered ring containing two nitrogen atoms and one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methylphenyl)-5-(3,4,5-triethoxyphenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methylbenzohydrazide with 3,4,5-triethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate undergoes cyclization to form the desired oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(3-Methylphenyl)-5-(3,4,5-triethoxyphenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
3-(3-Methylphenyl)-5-(3,4,5-triethoxyphenyl)-1,2,4-oxadiazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical agent.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 3-(3-Methylphenyl)-5-(3,4,5-triethoxyphenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Methylphenyl)-5-phenyl-1,2,4-oxadiazole
- 3-(4-Methylphenyl)-5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole
- 3-(3-Methylphenyl)-5-(4-methoxyphenyl)-1,2,4-oxadiazole
Uniqueness
3-(3-Methylphenyl)-5-(3,4,5-triethoxyphenyl)-1,2,4-oxadiazole is unique due to the presence of three ethoxy groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific properties and applications.
Properties
Molecular Formula |
C21H24N2O4 |
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Molecular Weight |
368.4 g/mol |
IUPAC Name |
3-(3-methylphenyl)-5-(3,4,5-triethoxyphenyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C21H24N2O4/c1-5-24-17-12-16(13-18(25-6-2)19(17)26-7-3)21-22-20(23-27-21)15-10-8-9-14(4)11-15/h8-13H,5-7H2,1-4H3 |
InChI Key |
YSSNDNJRXMXQIO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C2=NC(=NO2)C3=CC=CC(=C3)C |
Origin of Product |
United States |
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